(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-3-yl)methanone
CAS No.: 1421446-30-1
Cat. No.: VC4360810
Molecular Formula: C19H15N3O2S
Molecular Weight: 349.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421446-30-1 |
|---|---|
| Molecular Formula | C19H15N3O2S |
| Molecular Weight | 349.41 |
| IUPAC Name | [3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(1H-indol-3-yl)methanone |
| Standard InChI | InChI=1S/C19H15N3O2S/c23-18(14-9-20-15-6-2-1-5-13(14)15)22-10-12(11-22)24-19-21-16-7-3-4-8-17(16)25-19/h1-9,12,20H,10-11H2 |
| Standard InChI Key | LEMRZXVMQHVOER-UHFFFAOYSA-N |
| SMILES | C1C(CN1C(=O)C2=CNC3=CC=CC=C32)OC4=NC5=CC=CC=C5S4 |
Introduction
Biological Activity
Compounds with benzothiazole and indole moieties often exhibit biological activities such as anti-inflammatory, antibacterial, or antifungal properties. For example, indole derivatives have been studied for their potential in treating bacterial diseases due to their ability to inhibit biofilm formation and exhibit cytotoxicity against certain pathogens . Similarly, benzothiazole derivatives have shown promise in various therapeutic applications, including as potential inhibitors for enzymes involved in inflammatory pathways .
Research Findings and Potential Applications
While specific research findings on (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-3-yl)methanone are lacking, compounds with similar structural components have been explored for their therapeutic potential. For instance, azetidine derivatives have demonstrated antifungal activity , and indole-based compounds have been investigated for their antibacterial properties .
Data Tables
Given the absence of specific data on this compound, we can create a hypothetical table based on similar compounds:
| Compound Component | Potential Biological Activity | Synthesis Complexity |
|---|---|---|
| Benzothiazole | Anti-inflammatory, antibacterial | Moderate to complex |
| Azetidine | Antifungal | Moderate |
| Indole | Antibacterial, cytotoxic | Moderate |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume